2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester
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Overview
Description
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This particular compound is notable for its unique structure, which combines a long aliphatic chain with a phenyl group, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester typically involves esterification reactions. One common method is the reaction between 2-Butyl-3-hydroxy-3-phenylheptanoic acid and octadecanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and make it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acidic (e.g., sulfuric acid) or basic (e.g., sodium methoxide) catalysts at moderate temperatures.
Major Products Formed
Hydrolysis: 2-Butyl-3-hydroxy-3-phenylheptanoic acid and octadecanol.
Reduction: 2-Butyl-3-hydroxy-3-phenylheptanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester largely depends on its application. In biological systems, it may exert its effects by interacting with cellular membranes, enhancing the stability and permeability of the membrane. The phenyl group in its structure can also participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Butylated hydroxytoluene (BHT): A simpler phenolic antioxidant used in food and cosmetics.
Uniqueness
2-Butyl-3-hydroxy-3-phenylheptanoic acid octadecyl ester is unique due to its combination of a long aliphatic chain and a phenyl group, which imparts both hydrophobic and aromatic characteristics. This dual nature makes it versatile for various applications, from industrial stabilizers to potential bioactive compounds in medical research.
Properties
Molecular Formula |
C35H62O3 |
---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
octadecyl 2-butyl-3-hydroxy-3-phenylheptanoate |
InChI |
InChI=1S/C35H62O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-26-31-38-34(36)33(29-8-5-2)35(37,30-9-6-3)32-27-24-23-25-28-32/h23-25,27-28,33,37H,4-22,26,29-31H2,1-3H3 |
InChI Key |
DOEPQFGGGYBJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCCC)C(CCCC)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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